“2,4-Dibromoquinazoline” is a chemical compound with the molecular formula C8H4Br2N2 and a molecular weight of 287.94 . It is primarily used for research and development purposes .
The synthesis of quinazoline derivatives, including “2,4-Dibromoquinazoline”, has been a subject of extensive research due to their significant biological activities . The synthesis methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
The molecular structure of “2,4-Dibromoquinazoline” consists of a quinazoline core with two bromine atoms attached at the 2nd and 4th positions .
Quinazoline derivatives, including “2,4-Dibromoquinazoline”, have been studied for their chemical reactions . These compounds can undergo various chemical reactions due to the presence of multiple reactive sites in their structure .
2,4-Dibromoquinazoline is a heterocyclic compound that belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The presence of bromine atoms at the 2 and 4 positions enhances its reactivity and biological activity.
The synthesis of 2,4-dibromoquinazoline can be derived from various precursors, including anthranilic acid and other substituted anilines. The compound can be synthesized through multiple methods, often utilizing one-pot reactions that streamline the process while maintaining high yields.
2,4-Dibromoquinazoline is classified as a brominated quinazoline derivative. Quinazolines are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 2,4-dibromoquinazoline can be achieved through several methodologies:
The molecular structure of 2,4-dibromoquinazoline features a quinazoline skeleton with bromine substituents at the 2 and 4 positions. The general formula can be represented as CHBrN.
The mechanism of action for compounds like 2,4-dibromoquinazoline often involves interaction with biological targets such as enzymes or receptors.
Experimental evaluations using cell lines have demonstrated cytotoxic effects at varying concentrations, indicating potential therapeutic applications .
N-Bromosuccinimide (NBS) serves as the predominant brominating agent for introducing bromine atoms at the C6 and C8 positions of anthranilic acid derivatives, forming key precursors for 2,4-dibromoquinazoline synthesis. This electrophilic aromatic substitution proceeds efficiently at ambient temperature (20–25°C) in chloroform solvent within 4 hours, achieving yields of 85–92% for 2-amino-3,5-dibromobenzamide. The reaction exhibits excellent functional group tolerance, allowing electron-donating or electron-withdrawing substituents on precursor molecules without compromising bromination efficiency. NBS-mediated bromination provides superior regioselectivity compared to molecular bromine (Br₂), which often generates polybrominated byproducts requiring complex purification. Anhydrous conditions prevent hydrolysis of the amide group during this critical step, ensuring high precursor purity for subsequent cyclization [1] [7].
Table 1: Comparative Analysis of Bromination Agents for Anthranilic Acid Derivatives
Brominating Agent | Temperature (°C) | Time (h) | Solvent | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
N-Bromosuccinimide | 20–25 | 4 | Chloroform | 85–92 | High (C6,C8) |
Molecular Bromine (Br₂) | 0–5 | 1 | DCM | 70–78 | Moderate |
Pyridinium Tribromide | 25 | 6 | Acetonitrile | 80–85 | High (C6,C8) |
Regioselective bromination at the ortho position relative to the amino group in anthranilamides is governed by electronic and steric factors. The amino group activates the ortho/para positions, while the amide carbonyl exerts a moderate deactivating effect. This electronic configuration directs electrophilic attack preferentially to the C5 position, with subsequent bromination occurring at C3 due to the steric accessibility of adjacent positions. High regiocontrol (>95%) is achieved when using stoichiometric NBS (2.0 equivalents) in aprotic solvents like chloroform or dichloromethane. Microwave-assisted bromination (100°C, 20 minutes) enhances reaction kinetics but may reduce regioselectivity to 85–90% due to thermal side reactions. Crystallization from ethanol/water mixtures provides analytically pure 2-amino-3,5-dibromobenzamide, confirmed by characteristic NMR signatures: ¹H-NMR (DMSO-d₆) δ 7.85 (s, 1H, Ar–H), 7.42 (s, 1H, Ar–H), and 6.20 (br s, 2H, –NH₂) [1] [3] [7].
Copper(II) chloride (CuCl₂) catalysis significantly improves dibromoquinazolinone formation during cyclocondensation, acting as a Lewis acid to facilitate imine formation and subsequent ring closure. When used at 10 mol% loading in ethanol at 70°C, CuCl₂ increases product yields by 25–30% compared to uncatalyzed reactions. Zinc(II) perfluorooctanoate [Zn(PFO)₂] in aqueous micellar systems enables atom-efficient cyclo-condensation, achieving 89–94% yield while minimizing environmental impact. Palladium-catalyzed C–H bromination using Pd(OAc)₂ (5 mol%) with NBS provides an alternative route for late-stage functionalization of pre-formed quinazolines, though this method remains less economical for large-scale synthesis. These catalytic systems enable reduced reaction times, lower energy consumption, and improved selectivity profiles critical for pharmaceutical applications [5] [6].
Cyclocondensation of 2-amino-3,5-dibromobenzamide with aromatic aldehydes proceeds via copper-catalyzed Schiff base formation followed by oxidative cyclization. The optimized protocol employs CuCl₂ (3 equivalents) in ethanol under reflux (70–80°C) for 3 hours, achieving 75–90% yields of 6,8-dibromo-2-arylquinazolin-4(3H)-ones. Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) react faster (2 hours) than electron-rich analogs (e.g., 4-methoxybenzaldehyde, 4 hours) due to enhanced electrophilicity of the carbonyl carbon. The reaction tolerates diverse aldehyde substituents including styryl, fluoro, bromo, and chloro groups. Mechanistic studies confirm that copper facilitates both the dehydration step (imine formation) and the redox cyclization, evidenced by kinetic isotope effects and XANES spectroscopy. Quinazoline ring closure is confirmed by characteristic IR carbonyl stretches at 1670–1685 cm⁻¹ and downfield-shifted NH protons at δ 12.8–13.0 ppm in ¹H-NMR spectra [1] [3] [5].
Table 2: Solvent and Temperature Optimization for Quinazoline Ring Closure
Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
Ethanol | 70–80 | CuCl₂ | 3 | 75–90 | <5% |
DMF | 100 | None | 2 | 60–75 | 10–15% |
Toluene | 110 | Pd(OAc)₂ | 4 | 80–88 | 5–8% |
Water | 100 | Zn(PFO)₂ | 1.5 | 89–94 | <3% |
Acetonitrile | 82 | CuI | 3.5 | 70–85 | 7–12% |
Solvent polarity critically influences cyclocondensation kinetics and product distribution. Protic solvents like ethanol promote polar transition states through hydrogen bonding, reducing activation energy for cyclization but risking proto-debromination at elevated temperatures (>90°C). Aprotic solvents (DMF, toluene) enable higher reaction temperatures (100–110°C) but require extended reaction times (4–6 hours) and generate increased byproducts from aldol condensation. Microwave irradiation in glycol solvent at 120°C dramatically reduces reaction time to 15–30 minutes while maintaining yields at 82–88%, offering a 6-fold rate enhancement over conventional heating. Temperature-controlled pathway analysis reveals that low-temperature conditions (50–60°C) favor monocyclized intermediates, while temperatures ≥70°C drive complete aromatization to the quinazolinone core. This understanding allows selective synthesis of dihydroquinazoline intermediates when precise temperature modulation is applied [5] [6].
The C2 and C4 bromine atoms in 2,4-dibromoquinazoline exhibit differential reactivity enabling sequential functionalization. C4-Br undergoes nucleophilic substitution 50–100 times faster than C2-Br due to greater electron deficiency at this position. This reactivity gradient allows selective C4-amination with secondary amines (e.g., morpholine, piperazine) in THF at 0–25°C without protecting groups, yielding 4-amino-2-bromoquinazolines (85–92% purity). Subsequent Suzuki-Miyaura coupling at C2 proceeds efficiently with arylboronic acids under Pd(PPh₃)₄ catalysis (5 mol%), K₂CO₃ base, in toluene/ethanol (3:1) at 80°C, producing 2,4-diarylquinazolines in 75–89% yield. Isatoic anhydride-derived intermediates serve as versatile precursors for C4-carbonylative functionalization, generating ester or amide derivatives via carbon monoxide insertion [3] [4] [9].
Palladium-catalyzed cross-coupling transforms 2,4-dibromoquinazoline into pharmaceutically relevant scaffolds. Optimized Suzuki-Miyaura conditions use Pd(OAc)₂ (3 mol%), SPhos ligand (6 mol%), and K₃PO₄ in toluene/H₂O (10:1) at 90°C, achieving >90% conversion with heteroarylboronic acids. Buchwald-Hartwig amination employs BrettPhos-Pd-G3 precatalyst (2 mol%) and NaO^tBu in dioxane at 100°C for C4-arylamine installation, crucial for generating EGFR-targeting motifs. Sequential functionalization is demonstrated by: (1) Selective C4 amination with aniline derivatives (Pd₂(dba)₃/XPhos, 80°C), followed by (2) C2 Suzuki coupling with pyridinylboronic esters. This strategy constructs complex anticancer agents like 4-(3-chloro-4-fluoroanilino)-2-(3-pyridinyl)quinazoline in 78% overall yield. Catalyst selection proves critical: Bulky phosphine ligands (e.g., DavePhos) suppress diamination byproducts during mono-functionalization [4] [5] [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8